METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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Overview
Description
Methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorophenyl group, an acetylamino group, and two methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid, 4,5-dimethoxybenzoic acid, and methylamine.
Formation of Intermediate: The 2-fluorophenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with methylamine to form the corresponding amide.
Esterification: The 4,5-dimethoxybenzoic acid is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Coupling Reaction: Finally, the amide intermediate is coupled with the methyl ester under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(4-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate
- Methyl 2-{[2-(2-chlorophenyl)acetyl]amino}-4,5-dimethoxybenzoate
- Methyl 2-{[2-(2-bromophenyl)acetyl]amino}-4,5-dimethoxybenzoate
Uniqueness
Methyl 2-{[2-(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[2-(2-fluorophenyl)acetyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-23-15-9-12(18(22)25-3)14(10-16(15)24-2)20-17(21)8-11-6-4-5-7-13(11)19/h4-7,9-10H,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENYPVPNNGHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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